molecular formula C7H7Br2N3 B6282404 6-bromo-2-methylimidazo[1,2-a]pyrazine hydrobromide CAS No. 2309457-98-3

6-bromo-2-methylimidazo[1,2-a]pyrazine hydrobromide

カタログ番号 B6282404
CAS番号: 2309457-98-3
分子量: 293
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromo-2-methylimidazo[1,2-a]pyrazine hydrobromide (6-Br-2-Me-ImP) is a synthetic molecule that has been studied for its potential uses in scientific research. It is a member of the imidazopyrazine family, which are heterocyclic compounds that contain both an imidazole ring and a pyrazine ring. 6-Br-2-Me-ImP has been studied for its potential applications in a variety of areas, including as an anti-inflammatory and anti-cancer agent, as an inhibitor of HIV-1 integrase and as a potential therapeutic agent for Alzheimer’s disease.

科学的研究の応用

6-Br-2-Me-ImP has been studied for its potential applications in a variety of areas, including as an anti-inflammatory and anti-cancer agent. In vitro studies have shown that 6-Br-2-Me-ImP is a potent inhibitor of NF-κB, a transcription factor that is involved in the regulation of inflammation. In addition, 6-Br-2-Me-ImP has been shown to inhibit the growth of several types of cancer cells, including breast, colon, and lung cancer cells.
6-Br-2-Me-ImP has also been studied for its potential use as an inhibitor of HIV-1 integrase. In vitro studies have shown that 6-Br-2-Me-ImP is a potent inhibitor of HIV-1 integrase, which is an enzyme that is responsible for the integration of the HIV-1 genome into the host cell’s DNA. In addition, 6-Br-2-Me-ImP has been studied for its potential use as a therapeutic agent for Alzheimer’s disease. In vitro studies have shown that 6-Br-2-Me-ImP is a potent inhibitor of amyloid-β aggregation, which is a key process in the development of Alzheimer’s disease.

作用機序

6-Br-2-Me-ImP is believed to exert its effects by binding to and inhibiting the activity of various enzymes and proteins. For example, 6-Br-2-Me-ImP is believed to bind to and inhibit the activity of NF-κB, which is a transcription factor that is involved in the regulation of inflammation. In addition, 6-Br-2-Me-ImP is believed to bind to and inhibit the activity of HIV-1 integrase, which is an enzyme that is responsible for the integration of the HIV-1 genome into the host cell’s DNA. Finally, 6-Br-2-Me-ImP is believed to bind to and inhibit the activity of amyloid-β, which is a protein that is involved in the development of Alzheimer’s disease.
Biochemical and Physiological Effects
6-Br-2-Me-ImP has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 6-Br-2-Me-ImP is a potent inhibitor of NF-κB, a transcription factor that is involved in the regulation of inflammation. In addition, 6-Br-2-Me-ImP has been shown to inhibit the growth of several types of cancer cells, including breast, colon, and lung cancer cells. 6-Br-2-Me-ImP has also been shown to be a potent inhibitor of HIV-1 integrase, which is an enzyme that is responsible for the integration of the HIV-1 genome into the host cell’s DNA. Finally, 6-Br-2-Me-ImP has been shown to be a potent inhibitor of amyloid-β aggregation, which is a key process in the development of Alzheimer’s disease.

実験室実験の利点と制限

The use of 6-Br-2-Me-ImP in laboratory experiments has several advantages. First, 6-Br-2-Me-ImP is a relatively inexpensive compound that can be easily synthesized in the laboratory. Second, 6-Br-2-Me-ImP is a potent inhibitor of a variety of enzymes and proteins, which makes it a useful tool for studying the biochemical and physiological effects of these compounds.
However, there are also some limitations to the use of 6-Br-2-Me-ImP in laboratory experiments. First, 6-Br-2-Me-ImP is a relatively new compound and its long-term effects are not yet known. Second, 6-Br-2-Me-ImP is a synthetic compound and its biological activity may vary depending on the specific conditions of the experiment. Finally, 6-Br-2-Me-ImP is a potent inhibitor of a variety of enzymes and proteins, and its activity may be affected by other compounds present in the laboratory environment.

将来の方向性

For research include studying the long-term effects of 6-Br-2-Me-ImP on cells and organisms; exploring the potential uses of 6-Br-2-Me-ImP as an anti-viral or anti-bacterial agent; and investigating the potential therapeutic uses of 6-Br-2-Me-ImP for other diseases, such as Parkinson’s disease and Huntington’s disease. In addition, further research is needed to determine the optimal conditions for synthesizing 6-Br-2-Me-ImP and to explore the potential uses of 6-Br-2-Me-ImP in industrial applications.

合成法

6-Br-2-Me-ImP is synthesized by a three-step process. First, the starting material, 4-chloro-2-methylimidazo[1,2-a]pyrazine, is reacted with bromine in acetic acid to form the 6-bromo derivative. Next, the 6-bromo derivative is reacted with sodium hydroxide in methanol to form the sodium salt of 6-Br-2-Me-ImP. Finally, the sodium salt is reacted with hydrobromic acid in acetic acid to form the hydrobromide salt of 6-Br-2-Me-ImP.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-2-methylimidazo[1,2-a]pyrazine hydrobromide involves the reaction of 2-methylimidazo[1,2-a]pyrazine with hydrobromic acid and bromine.", "Starting Materials": [ "2-methylimidazo[1,2-a]pyrazine", "Hydrobromic acid", "Bromine" ], "Reaction": [ "Add 2-methylimidazo[1,2-a]pyrazine to a reaction flask", "Add hydrobromic acid to the reaction flask and stir for 30 minutes", "Add bromine dropwise to the reaction mixture and stir for an additional 2 hours", "Filter the resulting precipitate and wash with cold water", "Dry the product under vacuum to obtain 6-bromo-2-methylimidazo[1,2-a]pyrazine hydrobromide" ] }

CAS番号

2309457-98-3

製品名

6-bromo-2-methylimidazo[1,2-a]pyrazine hydrobromide

分子式

C7H7Br2N3

分子量

293

純度

0

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。